4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a nitrophenyl group, and a dihydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a hydroxyethyl group, followed by nitration to introduce the nitrophenyl group. The final step involves the formation of the dihydrophthalazinone core through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a large scale .
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for nitro group reduction.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A widely used buffering agent in biological research.
4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid (HEPPS): Another buffering agent with similar properties to HEPES.
Uniqueness
4-{4-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for scientific research .
Properties
IUPAC Name |
4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]-2-methylphthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-23-21(28)17-5-3-2-4-16(17)20(22-23)15-6-7-18(19(14-15)26(29)30)25-10-8-24(9-11-25)12-13-27/h2-7,14,27H,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXRGOKFLWJQSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCN(CC4)CCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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